molecular formula C14H19F2N3 B8242824 2-(2-Ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole

2-(2-Ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole

Cat. No.: B8242824
M. Wt: 267.32 g/mol
InChI Key: OYIMIEAGVYOOBK-UHFFFAOYSA-N
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Description

2-(2-Ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole is a compound belonging to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 2-(2-Ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole typically involves the use of click chemistry, specifically the azide-alkyne cycloaddition reaction. This reaction is known for its efficiency and selectivity, making it a popular choice for the synthesis of triazole derivatives . The reaction conditions often involve the use of copper(I) catalysts to facilitate the cycloaddition process . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent and high-yield production.

Chemical Reactions Analysis

2-(2-Ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include the use of appropriate solvents (e.g., dichloromethane, ethanol) and controlled temperatures to ensure optimal reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the triazole ring or the ethylhexyl side chain.

Scientific Research Applications

2-(2-Ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity . The pathways involved may include disruption of cellular processes or interference with signal transduction pathways, depending on the specific application.

Comparison with Similar Compounds

Similar compounds to 2-(2-Ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole include other triazole derivatives such as:

Compared to these compounds, this compound is unique due to the presence of the ethylhexyl side chain and the difluoro substitution, which can enhance its chemical stability and reactivity, making it suitable for specific applications in materials science and medicinal research.

Properties

IUPAC Name

2-(2-ethylhexyl)-5,6-difluorobenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2N3/c1-3-5-6-10(4-2)9-19-17-13-7-11(15)12(16)8-14(13)18-19/h7-8,10H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIMIEAGVYOOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1N=C2C=C(C(=CC2=N1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole
Reactant of Route 2
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2-(2-Ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole
Reactant of Route 3
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2-(2-Ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole
Reactant of Route 4
2-(2-Ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole
Reactant of Route 5
2-(2-Ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole
Reactant of Route 6
2-(2-Ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole

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